![molecular formula C23H24N2O6S2 B2552267 N-[1-(bencensulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-2,5-dimetoxi-benceno-1-sulfonamida CAS No. 946226-19-3](/img/structure/B2552267.png)
N-[1-(bencensulfonil)-1,2,3,4-tetrahidroquinolin-7-il]-2,5-dimetoxi-benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O6S2 and its molecular weight is 488.57. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de aminoácidos N-bencensulfonil, incluido este compuesto, han demostrado propiedades antivirales . Los investigadores han explorado su potencial como inhibidores contra infecciones virales, lo que los convierte en candidatos valiosos para el desarrollo de fármacos.
- El andamiaje N-bencensulfonil se ha asociado con la actividad anticancerígena . Investigar los efectos de este compuesto en líneas celulares cancerosas podría proporcionar información sobre su potencial terapéutico.
- Los ésteres de aminoácidos N-bencensulfonil, incluido el compuesto en cuestión, exhiben efectos antiinflamatorios . Comprender sus mecanismos de acción y evaluar su eficacia podría conducir a nuevos fármacos antiinflamatorios.
- Los investigadores han explorado los derivados de aminoácidos N-bencensulfonil como agentes antimicrobianos . Investigar su actividad contra bacterias, hongos y otros patógenos podría revelar su potencial para combatir infecciones.
- Los derivados de ésteres de aminoácidos N-bencensulfonil pueden imitar a la pirabacina, que activa los receptores del ácido abscísico (ABA) . El ABA juega un papel crucial en las respuestas al estrés de las plantas. Estudiar la interacción de este compuesto con los receptores del ABA podría proporcionar información valiosa.
- Los ésteres de aminoácidos N-bencensulfonil sirven como importantes intermediarios sintéticos . Los investigadores pueden utilizarlos para construir moléculas más complejas, lo que los convierte en valiosos bloques de construcción en la síntesis orgánica.
Actividad antiviral
Potencial anticancerígeno
Propiedades antiinflamatorias
Aplicaciones antimicrobianas
Activación de los receptores del ácido abscísico (ABA)
Bloques de construcción sintéticos
En resumen, este compuesto es prometedor en la investigación antiviral, anticancerígena, antiinflamatoria y antimicrobiana. Además, su papel en la activación de los receptores del ABA y la química sintética subraya su versatilidad y su posible impacto en diversos campos científicos. Los investigadores deben seguir explorando sus propiedades para desbloquear todo su potencial. 🌟
Mecanismo De Acción
Target of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide, also known as 2,5-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, primarily targets two enzymes: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes are involved in bacterial membrane synthesis .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the synthesis of bacterial membranes, leading to the bactericidal activity of the compound .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis . By inhibiting MurD and GlmU, it disrupts the production of key components of the bacterial cell wall . The downstream effects include compromised bacterial cell integrity and eventual cell death .
Pharmacokinetics
The compound is reported to be stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19-12-13-22(31-2)23(16-19)32(26,27)24-18-11-10-17-7-6-14-25(21(17)15-18)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBUUZBVBYRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
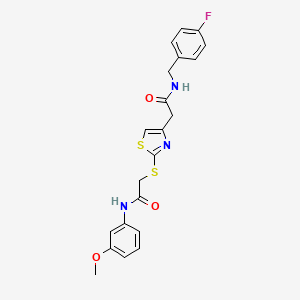
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
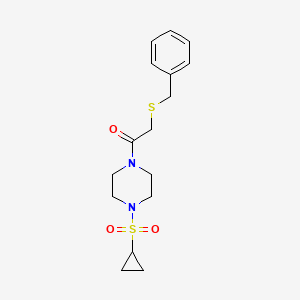
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)
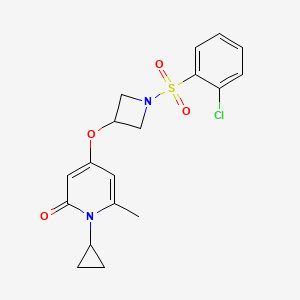
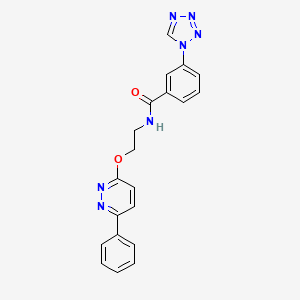
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)
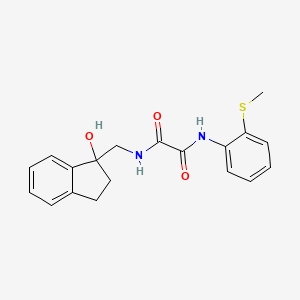
![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
